Spiro(1-azabicyclo(2.2.2)octane-3,4'-imidazolidine)-2',5'-dione, 1'-((phenyl(phenylmethyl)amino)methyl)-
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Overview
Description
Spiro(1-azabicyclo(2.2.2)octane-3,4’-imidazolidine)-2’,5’-dione, 1’-((phenyl(phenylmethyl)amino)methyl)- is a complex organic compound with a unique spiro structure. This compound is characterized by its bicyclic framework, which includes an azabicyclo octane and an imidazolidine ring. The presence of a spiro linkage, where two rings are connected through a single atom, adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(1-azabicyclo(2.2.2)octane-3,4’-imidazolidine)-2’,5’-dione, 1’-((phenyl(phenylmethyl)amino)methyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. The scalability of the synthetic route is an important consideration for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
Spiro(1-azabicyclo(2.2.2)octane-3,4’-imidazolidine)-2’,5’-dione, 1’-((phenyl(phenylmethyl)amino)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Conditions vary based on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Spiro(1-azabicyclo(2.2.2)octane-3,4’-imidazolidine)-2’,5’-dione, 1’-((phenyl(phenylmethyl)amino)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of Spiro(1-azabicyclo(2.2.2)octane-3,4’-imidazolidine)-2’,5’-dione, 1’-((phenyl(phenylmethyl)amino)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Spiro(1-azabicyclo(2.2.2)octane-3,4’-imidazolidin)-2’-one
- Spiro(1-azabicyclo(2.2.2)octane-3,2’-oxirane) hydrochloride
- Spiro(1-azabicyclo(2.2.2)octane-3,5’-oxazolidin-2’-one)
Uniqueness
What sets Spiro(1-azabicyclo(2.2.2)octane-3,4’-imidazolidine)-2’,5’-dione, 1’-((phenyl(phenylmethyl)amino)methyl)- apart from similar compounds is its specific spiro linkage and the presence of the phenyl(phenylmethyl)amino group. These structural features contribute to its unique chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
81547-29-7 |
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Molecular Formula |
C23H26N4O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3'-[(N-benzylanilino)methyl]spiro[1-azabicyclo[2.2.2]octane-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C23H26N4O2/c28-21-23(16-25-13-11-19(23)12-14-25)24-22(29)27(21)17-26(20-9-5-2-6-10-20)15-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,24,29) |
InChI Key |
CHPHBKYGPSWUQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3(C2)C(=O)N(C(=O)N3)CN(CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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